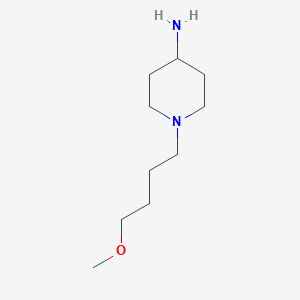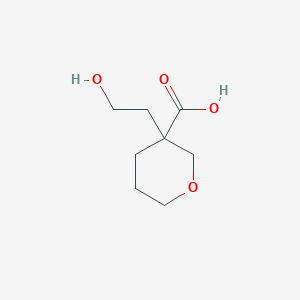
3-(2-Hydroxyethyl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)oxane-3-carboxylic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of oxane, featuring a hydroxyethyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with hydroxyethyl and carboxylic acid functional groups. One common method involves the use of 3,4-dihydropyran as a starting material, which undergoes hydrolysis and subsequent oxidation to introduce the hydroxyethyl and carboxylic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes using specific catalysts and reaction conditions to optimize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)oxane-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(2-hydroxyethyl)oxane-3-methanol.
Scientific Research Applications
3-(2-Hydroxyethyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the oxane ring.
2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but has an acrylate moiety instead of a carboxylic acid group.
Tetrahydropyran-3-carboxylic acid: Similar oxane ring structure but lacks the hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)oxane-3-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups on the oxane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c9-4-3-8(7(10)11)2-1-5-12-6-8/h9H,1-6H2,(H,10,11) |
InChI Key |
GLPOWTBUPJRMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)
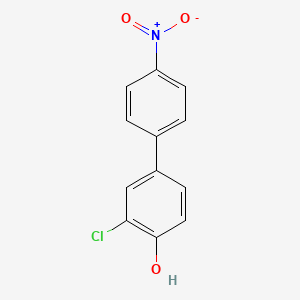
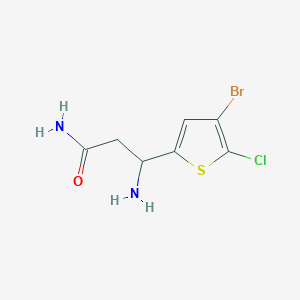
![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
![4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13242978.png)
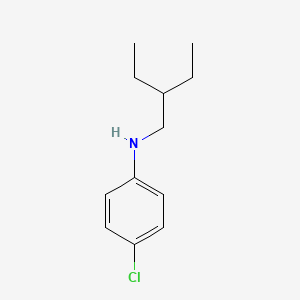

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

